Quinoline-3-carboxamide

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Quinoline-3-carboxamide (CAS 6480-67-7) is the unsubstituted parent scaffold for developing selective ATM kinase and PIKK family inhibitors. Unlike its 2- or 4-substituted isomers, the 3-carboxamide position provides unique spatial separation between the hydrogen bond donor (NH₂) and quinoline nitrogen, enabling precise hinge-binding orientation essential for kinase SAR programs. With low MW (172.18 g/mol) and favorable ligand efficiency (XLogP3 1.1, TPSA 56 Ų), this minimal pharmacophore is the ideal starting fragment for lead optimization. Avoid isomer-associated SAR derailment—specify the 3-position isomer for fragment-based drug discovery or NK₁ receptor programs. Bulk quantities available for R&D.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 6480-67-7
Cat. No. B1254982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-3-carboxamide
CAS6480-67-7
Synonymsquinoline-3-carboxamide
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C(=O)N
InChIInChI=1S/C10H8N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13)
InChIKeyBLTDCIWCFCUQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-3-carboxamide (CAS 6480-67-7) Physical and Chemical Properties for Research Procurement


Quinoline-3-carboxamide (CAS 6480-67-7, molecular formula C₁₀H₈N₂O, molecular weight 172.18 g/mol) is an unsubstituted heterocyclic building block comprising a quinoline ring system with a primary carboxamide group at the 3-position [1]. This compound exhibits a calculated XLogP3 value of 1.1 and a topological polar surface area (TPSA) of 56 Ų, properties that define its baseline physicochemical profile for use in medicinal chemistry and fragment-based drug discovery [1]. Unlike its clinically investigated 4-hydroxy or N-alkyl substituted derivatives (e.g., Tasquinimod, Linomide), the unadorned parent scaffold offers a minimal pharmacophore devoid of complex stereoelectronic or steric influences [2].

Why Quinoline-3-carboxamide (CAS 6480-67-7) Cannot Be Replaced by Other Quinoline Carboxamide Isomers


Substituting the 3-substituted carboxamide isomer with the 2-substituted (quinoline-2-carboxamide) or 4-substituted (quinoline-4-carboxamide) analogs is not chemically equivalent due to divergent intramolecular interactions and electronic distribution across the heteroaromatic core. While all three isomers share an identical molecular weight and formula (C₁₀H₈N₂O), the position of the carboxamide group relative to the quinoline nitrogen dictates critical parameters such as hydrogen-bonding capacity and molecular polarity [1]. Specifically, the 3-position placement enables a distinct spatial separation between the hydrogen bond donor (NH₂) and the heteroaromatic nitrogen acceptor, influencing solubility and crystallization behavior differently than its 2- and 4-substituted counterparts. This positional specificity underpins why unoptimized substitution can derail structure-activity relationships (SAR) in lead optimization programs, particularly in kinase inhibition where hinge-binding orientation is exquisitely sensitive to amide placement [2].

Quantitative Differentiators of Quinoline-3-carboxamide (CAS 6480-67-7) Against Closest Analogs


Hydrogen Bond Donor/Acceptor Profile vs. Quinoline-2-carboxamide Isomers

Quinoline-3-carboxamide possesses 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA) per computed chemical descriptors. This contrasts with quinoline-2-carboxamide, which likely exhibits a distinct intramolecular hydrogen bond between the amide NH and the adjacent quinoline nitrogen, reducing effective HBD count and altering solubility profile [1].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Topological Polar Surface Area (TPSA) and Lipophilicity Compared to 4-Carboxamide Analogs

Quinoline-3-carboxamide exhibits a TPSA of 56 Ų and an XLogP3 of 1.1. While the TPSA is identical to other positional isomers (e.g., 4-carboxamide), the distinct spatial orientation of the amide in the 3-position influences the molecular dipole and 3D polar surface distribution, factors that differentially affect passive membrane permeability and P-glycoprotein recognition compared to 2- or 4-substituted analogs [1].

ADME Prediction Blood-Brain Barrier Permeability Drug Design

Hydrogen Bond Acceptor Count vs. Quinoline-4-carboxamide

Quinoline-3-carboxamide possesses 2 hydrogen bond acceptor sites (the amide carbonyl oxygen and the quinoline nitrogen). The electronic environment of the quinoline nitrogen in the 3-isomer, influenced by the meta-positioned carboxamide, differs from that in quinoline-4-carboxamide, affecting its basicity and potential for metal coordination or salt bridge formation [1].

Computational Chemistry Ligand Efficiency Pharmacophore Modeling

Validated Application Scenarios for Quinoline-3-carboxamide (CAS 6480-67-7) in Scientific Research


Fragment-Based Drug Discovery (FBDD) for Kinase Inhibition

Quinoline-3-carboxamide serves as a validated minimal scaffold for developing inhibitors of ataxia telangiectasia mutated (ATM) kinase and other PIKK family kinases. Its low molecular weight (172.18 g/mol) and favorable ligand efficiency metrics make it an ideal starting fragment for elaboration into potent inhibitors. The 3-carboxamide motif provides the critical hydrogen-bonding interaction with the kinase hinge region, a pharmacophore that has been successfully optimized to yield highly selective ATM inhibitors with oral bioavailability [1].

Synthesis of NK₁ Receptor Agonists with Subnanomolar Affinity

Derivatization of the quinoline-3-carboxamide core has yielded secondary amide derivatives that exhibit binding affinity for the human NK₁ receptor in the picomolar to subpicomolar range. The most potent analog, hydroxymethylcarboxamide 3h, demonstrated an IC₅₀ value in the subpicomolar range and functional agonist activity in endothelial cell proliferation assays. This establishes the 3-carboxamide scaffold as a privileged starting point for developing high-affinity non-peptide NK₁ receptor ligands [2].

LXRβ-Selective Agonist Scaffold for Atherosclerosis Research

Quinoline-3-carboxamide-derived sulfone analogs have been developed as liver X receptor (LXR) agonists with binding selectivity for LXRβ over LXRα. The 8-chloro quinoline analog 33 displayed a 34-fold binding selectivity for LXRβ (IC₅₀ = 16 nM) over LXRα, along with low blood-brain barrier penetration in rats. This selectivity profile is therapeutically significant for developing antiatherosclerotic agents that avoid LXRα-mediated hepatic lipogenesis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.